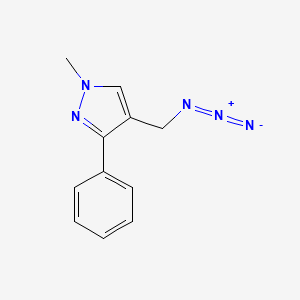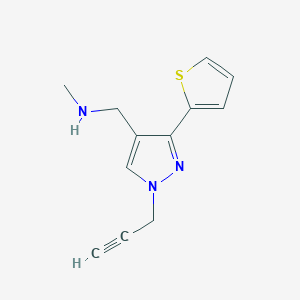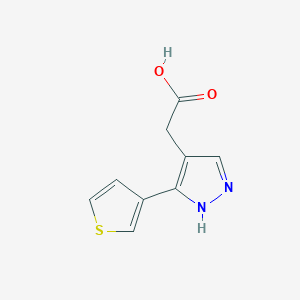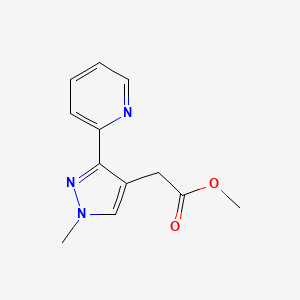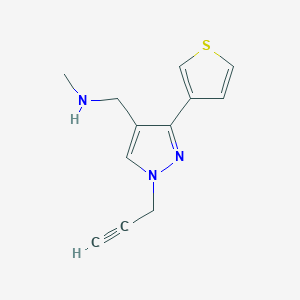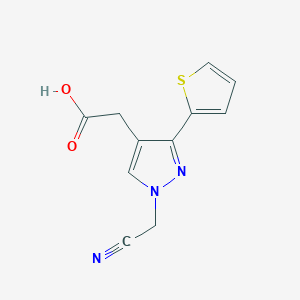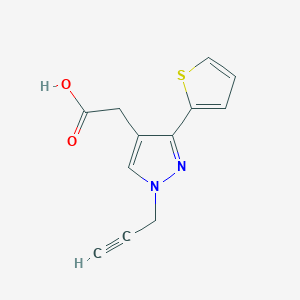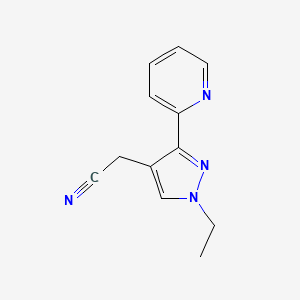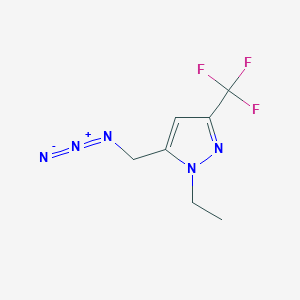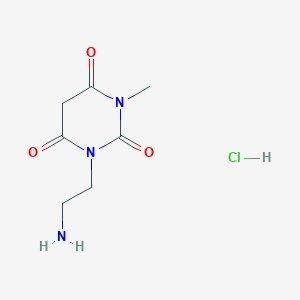
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile
Vue d'ensemble
Description
The compound “1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The difluoromethyl group is attached to the pyrazole ring and the carbonitrile group is attached to the 5-position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the difluoromethyl and carbonitrile groups. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The pyrazole ring is known to participate in various chemical reactions, including reactions with electrophiles at the nitrogen atoms. The pyridine ring can also undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the difluoromethyl group could increase its lipophilicity, while the carbonitrile group could participate in hydrogen bonding .Applications De Recherche Scientifique
Crystal Structure and Mechanistic Insights
The study by Liu et al. (2013) focuses on the crystal structure and mechanistic investigation of reactions involving similar pyrazole derivatives, which could provide insights into the structural and reactive properties of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile. Understanding these properties is crucial for its applications in scientific research, particularly in material science and chemical synthesis (Liu, Chen, Sun, & Wu, 2013).
Multicomponent Reaction Efficiency
Elinson et al. (2018) discovered an efficient multicomponent reaction process involving pyrazole derivatives, leading to the formation of novel compounds with potential biomedical applications. This demonstrates the compound's utility in facilitating complex chemical reactions, which is valuable in drug discovery and material science (Elinson, Vereshchagin, Anisina, Fakhrutdinov, Goloveshkin, & Egorov, 2018).
Antimicrobial and Antitumor Activities
Research by El-Borai et al. (2012) on pyrazolo[3,4-b]pyridine derivatives revealed significant antimicrobial and antitumor activities, suggesting potential medical research applications of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile in developing new therapeutic agents (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Catalytic Applications and Green Chemistry
The study by Zhang et al. (2016) showcases the use of pyrazole derivatives in catalyzing the synthesis of complex molecules, emphasizing the role of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile in promoting sustainable and efficient chemical processes (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).
Structural and Optical Characteristics
Investigations into the structural and optical properties of similar pyrazole derivatives by Zedan, El-Taweel, and El-Menyawy (2020) could provide a basis for understanding how 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile behaves in various applications, including its potential use in optoelectronic devices and materials science (Zedan, El-Taweel, & El-Menyawy, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The study of heterocyclic compounds is a vibrant field in medicinal chemistry, and compounds like “1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile” could potentially have interesting biological activities. Future research could explore its synthesis, properties, and potential applications .
Propriétés
IUPAC Name |
2-(difluoromethyl)-5-pyridin-4-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N4/c11-10(12)16-8(6-13)5-9(15-16)7-1-3-14-4-2-7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJDWZUEWQYKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



